N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling Reactions: The final coupling of the quinazoline core with the 3,4-dimethoxyphenyl and 2-methoxyphenyl groups can be performed using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the quinazoline core can yield dihydroquinazoline derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or neurological disorders.
Materials Science: The unique structure of this compound makes it a potential candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-(3,4-dimethoxyphenethyl)acetamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its quinazoline core and the presence of multiple methoxy groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The compound belongs to the quinazoline family, which has been extensively studied for various pharmacological properties. The synthesis typically involves the condensation of appropriate aniline derivatives with carbonyl compounds followed by cyclization to form the quinazoline ring. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact.
Anticancer Properties
Numerous studies have investigated the anticancer potential of quinazoline derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon) | 4.47 | Inhibition of Hsp90 and EGFR |
MCF-7 (Breast) | 7.55 | Induction of apoptosis |
HepG2 (Liver) | 4.04 | Multi-target inhibition |
These results indicate that this compound exhibits potent cytotoxicity against a range of cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Kinases: It shows inhibitory activity against key kinases involved in cancer progression, such as EGFR and VEGFR-2.
- Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Anti-inflammatory Effects: Quinazoline derivatives often exhibit anti-inflammatory properties, which can contribute to their anticancer efficacy by modulating the tumor microenvironment .
Case Studies
-
Study on HCT116 Cells:
A study demonstrated that the compound significantly reduced the proliferation rate of HCT116 cells with an IC50 value of 4.47 µM. This was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. -
MCF-7 Cell Line Evaluation:
In MCF-7 breast cancer cells, treatment with the compound resulted in an IC50 value of 7.55 µM, indicating effective growth inhibition. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways. -
HepG2 Liver Cancer Cells:
The evaluation against HepG2 cells revealed an IC50 value of 4.04 µM, with mechanisms involving oxidative stress induction and DNA damage leading to cell death.
Properties
Molecular Formula |
C26H25N3O5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C26H25N3O5/c1-32-22-7-5-4-6-21(22)29-16-28-20-15-18(9-10-19(20)26(29)31)25(30)27-13-12-17-8-11-23(33-2)24(14-17)34-3/h4-11,14-16H,12-13H2,1-3H3,(H,27,30) |
InChI Key |
UIAUSPSQFFYSHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC)OC |
Origin of Product |
United States |
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